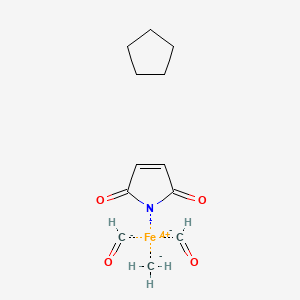
Anticancer agent 196
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 196 is a compound that has shown significant potential in the treatment of various types of cancer. It exhibits cytotoxicity against cancer cells, particularly HL-60 and A549 cells, with IC50 values of 7.69 µM and 54.2 µM, respectively . This compound can induce DNA damage, making it a promising candidate for further research and development in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 196 involves the preparation of half-sandwich iron (II) cyclopentadienyl complexes with maleimide and phosphine or phosphite ligands . The reaction conditions typically include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which offers several advantages over traditional batch processes . Continuous flow synthesis provides better heat and mass transfer, improved process control, and the ability to integrate in-line analysis and purification tools. This method allows for the efficient production of multigram quantities of the compound in a short time .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 196 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the iron center.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the phosphine or phosphite ligands are replaced with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions typically involve the use of different ligands in the presence of a suitable solvent and heat.
Major Products Formed
The major products formed from these reactions include various oxidation states of the iron center and substituted complexes with different ligands. These products can exhibit different biological activities and properties, making them valuable for further research.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 196 has several scientific research applications, including:
Chemistry: The compound is used in the study of metal-organic frameworks and coordination chemistry.
Biology: It is employed in the investigation of cellular processes and mechanisms of action in cancer cells.
Industry: this compound can be used in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of Anticancer agent 196 involves the induction of DNA damage in cancer cells . The compound interacts with the DNA, causing breaks and other forms of damage that lead to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 196 can be compared with other similar compounds, such as:
K-252-C aglycone indolocarbazole alkaloid: This compound also exhibits anticancer activity and is derived from natural sources.
Decoyinine: Another natural compound with anticancer properties, often used in combination with other agents.
Cycloheximide: A well-known anticancer agent that inhibits protein synthesis in cancer cells.
This compound is unique in its ability to induce DNA damage and its potential for use in continuous flow synthesis, which offers advantages in industrial production. This makes it a valuable compound for further research and development in the field of cancer therapy.
Eigenschaften
Molekularformel |
C12H17FeNO4 |
|---|---|
Molekulargewicht |
295.11 g/mol |
IUPAC-Name |
carbanide;cyclopentane;iron(4+);methanone;pyrrol-1-ide-2,5-dione |
InChI |
InChI=1S/C5H10.C4H3NO2.2CHO.CH3.Fe/c1-2-4-5-3-1;6-3-1-2-4(7)5-3;2*1-2;;/h1-5H2;1-2H,(H,5,6,7);2*1H;1H3;/q;;3*-1;+4/p-1 |
InChI-Schlüssel |
WGUCCRSDLAZYFQ-UHFFFAOYSA-M |
Kanonische SMILES |
[CH3-].[CH-]=O.[CH-]=O.C1CCCC1.C1=CC(=O)[N-]C1=O.[Fe+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




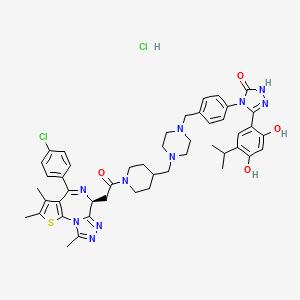
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
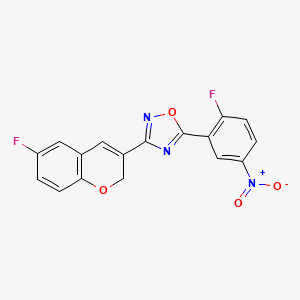
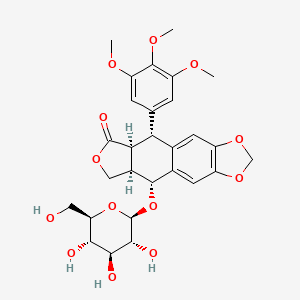
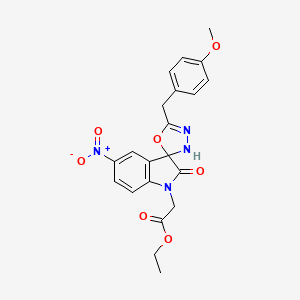
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
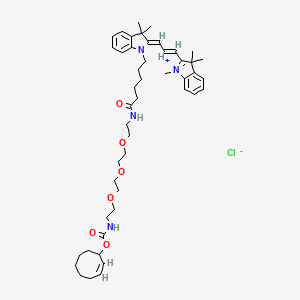
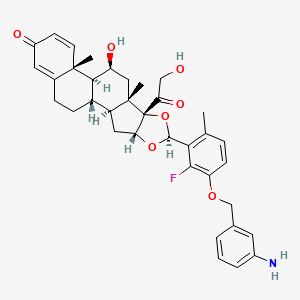
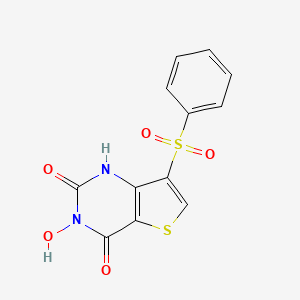
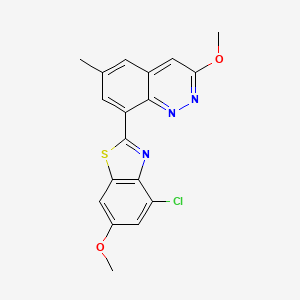
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
